9,10-Dihydrotetraphen-11(8H)-one 9,10-Dihydrotetraphen-11(8H)-one 9,10-Dihydrobenz[a]anthracen-11(8H)-one is an isotope labelled dihydrodiols of benzo[a]anthracene with potential mutagenic activity.

Brand Name: Vulcanchem
CAS No.: 60968-15-2
VCID: VC21077327
InChI: InChI=1S/C18H14O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-2,4,6,8-11H,3,5,7H2
SMILES: C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(=O)C1
Molecular Formula: C18H14O
Molecular Weight: 246.3 g/mol

9,10-Dihydrotetraphen-11(8H)-one

CAS No.: 60968-15-2

Cat. No.: VC21077327

Molecular Formula: C18H14O

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

9,10-Dihydrotetraphen-11(8H)-one - 60968-15-2

Specification

Description 9,10-Dihydrobenz[a]anthracen-11(8H)-one is an isotope labelled dihydrodiols of benzo[a]anthracene with potential mutagenic activity.

CAS No. 60968-15-2
Molecular Formula C18H14O
Molecular Weight 246.3 g/mol
IUPAC Name 9,10-dihydro-8H-benzo[a]anthracen-11-one
Standard InChI InChI=1S/C18H14O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-2,4,6,8-11H,3,5,7H2
Standard InChI Key JHIPBSSFIDSOLD-UHFFFAOYSA-N
SMILES C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(=O)C1
Canonical SMILES C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(=O)C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator